molecular formula C21H22ClN7 B1667195 Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)- CAS No. 240814-54-4

Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

Cat. No.: B1667195
CAS No.: 240814-54-4
M. Wt: 407.9 g/mol
InChI Key: PUNYTBZWCMNSRO-AWEZNQCLSA-N
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Description

BMS-279700 is a potent oral activity inhibitor that belongs to a new family of aniline 5-azimidazolaquoxaline analogs. It exhibits excellent anti-inflammatory activity both in vivo and in vitro. This compound is particularly effective against p56LCK and T cell proliferation, blocking the production of pro-inflammatory cytokines such as interleukin-2 and tumor necrosis factor-alpha .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-279700 involves the reaction of 2-chloro-6-methylphenyl with 3-methyl-1-piperazinylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of BMS-279700 is carried out through a series of well-controlled chemical reactions, ensuring high purity and yield. The process involves multiple steps, including purification and crystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

BMS-279700 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new analogs with different functional groups .

Scientific Research Applications

BMS-279700 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    BMS-345541: Another kinase inhibitor with similar anti-inflammatory properties.

    BMS-599626: A compound with comparable mechanisms of action targeting different kinases.

Uniqueness

BMS-279700 is unique due to its specific inhibition of the tyrosine-protein kinase LCK, which plays a crucial role in T cell activation. This specificity makes it a valuable tool for studying T cell-related immune responses and developing targeted therapies for inflammatory diseases .

Properties

CAS No.

240814-54-4

Molecular Formula

C21H22ClN7

Molecular Weight

407.9 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-12-[(3S)-3-methylpiperazin-1-yl]-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-amine

InChI

InChI=1S/C21H22ClN7/c1-13-4-3-5-15(22)19(13)27-20-17-10-23-12-29(17)21-16(25-20)6-7-18(26-21)28-9-8-24-14(2)11-28/h3-7,10,12,14,24H,8-9,11H2,1-2H3,(H,25,27)/t14-/m0/s1

InChI Key

PUNYTBZWCMNSRO-AWEZNQCLSA-N

SMILES

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Canonical SMILES

CC1CN(CCN1)C2=NC3=C(C=C2)N=C(C4=CN=CN43)NC5=C(C=CC=C5Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- (1,5-a)pyrido(3,2-e)pyrazin-6-amine
BMS-279700
BMS279700

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
Reactant of Route 2
Reactant of Route 2
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
Reactant of Route 3
Reactant of Route 3
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
Reactant of Route 4
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
Reactant of Route 5
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-
Reactant of Route 6
Reactant of Route 6
Imidazo(1,5-a)pyrido(3,2-E)pyrazin-6-amine, N-(2-chloro-6-methylphenyl)-2-((3S)-3-methyl-1-piperazinyl)-

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